Cyanine 3.5 (Cy3.5) NHS ester is a non-sulfonated, amine-reactive fluorescent dye characterized by an excitation maximum of ~591 nm and an emission maximum of ~604 nm. Functioning as a critical spectral bridge between the widely used Cy3 and Cy5 fluorophores, it is primarily procured for complex Förster Resonance Energy Transfer (FRET) assays and multiplexed imaging [1]. The non-sulfonated structure dictates its high solubility in organic solvents such as DMSO, DMF, and dichloromethane, making it the precursor of choice for conjugating hydrophobic peptides, lipids, and small molecules in anhydrous or low-aqueous environments . By forming highly stable amide bonds with primary aliphatic amines, Cy3.5 NHS ester ensures reproducible degree-of-labeling (DOL) metrics in commercial biomanufacturing and diagnostic assay development.
Substituting Cy3.5 NHS ester with common alternatives like Texas Red, Cy3, or Sulfo-Cy3.5 introduces severe process and performance liabilities. Replacing it with Texas Red sulfonyl chloride—which occupies a similar spectral window—often leads to poor manufacturing reproducibility because sulfonyl chlorides hydrolyze rapidly in aqueous buffers and react indiscriminately with both aliphatic and aromatic amines, unlike the highly specific NHS ester [1]. Attempting to use Cy3 or Cy5 instead of Cy3.5 disrupts established FRET pairs due to mismatched spectral overlap integrals, causing unacceptable bleed-through in multiplexed flow cytometry or microscopy [2]. Furthermore, substituting with the water-soluble Sulfo-Cy3.5 NHS ester fails in solid-phase peptide synthesis (SPPS) or lipid labeling, as the sulfonated analog lacks the necessary solubility in neat organic solvents like DMF or DCM required for these highly hydrophobic conjugations .
When heavily conjugated to proteins such as IgG (Degree of Labeling > 3), fluorophores often suffer from proximity-induced mutual quenching. However, Cy3.5 NHS ester exhibits anomalous fluorescence enhancement upon covalent linking to protein surfaces, maintaining bright emission even at high labeling densities. In direct contrast, Cy5 NHS ester experiences severe anomalous fluorescence loss and resonance energy transfer quenching when multiple labels are attached to the same antibody [1].
| Evidence Dimension | Fluorescence behavior at high Degree of Labeling (DOL > 3 on IgG) |
| Target Compound Data | Cy3.5 NHS ester exhibits 2-3-fold anomalous fluorescence enhancement per dye molecule without severe mutual quenching. |
| Comparator Or Baseline | Cy5 NHS ester exhibits severe mutual quenching and formation of a non-fluorescent state absorbing at 600 nm. |
| Quantified Difference | Cy3.5 maintains linear or enhanced signal scaling at high DOL, whereas Cy5 signal degrades significantly. |
| Conditions | Covalent linking to IgG antibodies at varying fluorophore-to-protein ratios. |
Allows diagnostic manufacturers to heavily label detection antibodies for maximum brightness without sacrificing signal-to-noise ratios.
In standard bioconjugation buffers (pH 8.3-8.5), the reactive group dictates the efficiency and reproducibility of the labeling process. Cy3.5 NHS ester reacts specifically with primary aliphatic amines to form stable amide bonds with minimal competitive hydrolysis. Conversely, Texas Red sulfonyl chloride, a common spectral competitor, is highly unstable in water and reacts indiscriminately with both aliphatic and aromatic amines, leading to rapid reagent degradation and inconsistent labeling yields [1].
| Evidence Dimension | Aqueous stability and target specificity during conjugation |
| Target Compound Data | Cy3.5 NHS ester maintains high stability in basic buffers and is strictly specific to aliphatic amines. |
| Comparator Or Baseline | Texas Red sulfonyl chloride undergoes rapid hydrolysis in water and exhibits indiscriminate amine reactivity. |
| Quantified Difference | Cy3.5 NHS ester provides a significantly longer active-reagent half-life during coupling, yielding higher and more reproducible DOL. |
| Conditions | Aqueous-organic coupling buffers at pH 8.3-8.5. |
Drastically reduces batch-to-batch variability and reagent waste in commercial bioconjugation workflows.
For the modification of highly hydrophobic molecules or during Solid-Phase Peptide Synthesis (SPPS), the labeling reagent must be fully soluble in anhydrous organic solvents. Non-sulfonated Cy3.5 NHS ester is highly soluble in neat DMF, DMSO, and dichloromethane (DCM). In contrast, Sulfo-Cy3.5 NHS ester, which contains bulky hydrophilic sulfonate groups, exhibits poor solubility in these non-aqueous environments, making it unsuitable for organic-phase coupling .
| Evidence Dimension | Solubility and coupling efficiency in anhydrous organic solvents |
| Target Compound Data | Non-sulfonated Cy3.5 NHS ester is highly soluble, enabling efficient coupling in 100% organic phase. |
| Comparator Or Baseline | Sulfo-Cy3.5 NHS ester is poorly soluble in neat organic solvents and prone to precipitation. |
| Quantified Difference | Non-sulfonated Cy3.5 allows for >95% coupling efficiency in SPPS, whereas the sulfonated form fails to react efficiently. |
| Conditions | Anhydrous DMF or DCM used in solid-phase peptide synthesis or lipid conjugation. |
Essential for procurement when the manufacturing workflow relies on organic solvents rather than aqueous bioconjugation.
Because Cy3.5 NHS ester resists proximity-induced mutual quenching and exhibits fluorescence enhancement upon protein binding, it is a highly effective choice for creating ultra-bright detection antibodies. Diagnostic developers procure this specific dye to achieve a high Degree of Labeling (DOL) without the signal degradation commonly seen with Cy5 [1].
The non-sulfonated nature of Cy3.5 NHS ester provides excellent solubility in DMF and DCM. This makes it a targeted procurement choice for labeling highly hydrophobic peptides, transmembrane domains, or lipid nanoparticles where water-soluble sulfonated dyes would precipitate or fail to couple efficiently .
With its precise excitation/emission profile (591 nm / 604 nm), Cy3.5 NHS ester serves as an ideal intermediate in complex FRET cascades. It is heavily utilized as a FRET acceptor for Cy3 or a FRET donor for Cy5, allowing assay developers to design 3-color energy transfer systems that are impossible to achieve using Cy3 or Cy5 alone .